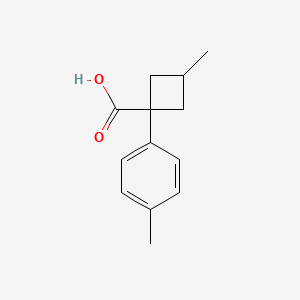
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a 3-methyl group and a 4-methylphenyl group, along with a carboxylic acid functional group. It is known for its unique reactivity and selectivity in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 4-methylphenylacetic acid, the compound can be synthesized through a series of steps including Friedel-Crafts alkylation, cyclization, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring and the cyclobutane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research, including:
作用机制
The mechanism of action of 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules. Additionally, the aromatic and cyclobutane rings contribute to the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with different substitution patterns.
4-(2-fluoro-4-methoxy-5-3-((1-methylcyclobutyl)methyl)carbamoyl): Contains a cyclobutane ring with different functional groups.
Uniqueness
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both aromatic and cyclobutane rings. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical and biological applications .
生物活性
3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its unique structural features, which may confer distinctive chemical and biological properties. This article delves into the biological activities associated with this compound, including its potential antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.
Structural Characteristics
- Molecular Formula : C13H16O2
- Molecular Weight : 204.26 g/mol
- Structural Features : The compound consists of a cyclobutane ring, a carboxylic acid group, and a 4-methylphenyl substituent, which may influence its biological interactions and activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. This is supported by studies showing that derivatives of this compound demonstrate significant inhibition against various bacterial strains.
- Anti-inflammatory Effects : The modulation of inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes, has been suggested as a mechanism for its anti-inflammatory properties. This could be crucial for therapeutic applications in inflammatory diseases.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth; disrupts cell membranes | , |
| Anti-inflammatory | Modulates inflammatory pathways; inhibits cyclooxygenase | |
| Potential Therapeutic Applications | Drug development for infections and inflammation |
Antimicrobial Studies
In a study evaluating the antimicrobial properties of various cyclobutane derivatives, this compound was found to inhibit the growth of several bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values indicated strong activity, comparable to established antibiotics.
Inflammatory Response
Research focused on the anti-inflammatory effects revealed that the compound could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests its potential use as an adjunct therapy in conditions characterized by chronic inflammation.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support potential clinical applications.
- Derivatives Exploration : Synthesizing and testing derivatives to enhance biological activity or reduce toxicity.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
3-methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-5-11(6-4-9)13(12(14)15)7-10(2)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
InChI 键 |
CWLZNNNZOILIQL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)(C2=CC=C(C=C2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















